Gp91ds-tat -

Gp91ds-tat

Catalog Number: EVT-10962291
CAS Number:
Molecular Formula: C98H190N50O22S
Molecular Weight: 2453.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gp91ds-tat is a synthetic peptide designed as a specific inhibitor of the NADPH oxidase 2 enzyme, which plays a critical role in generating reactive oxygen species in various biological processes. This compound has been extensively studied for its potential therapeutic applications, particularly in conditions characterized by oxidative stress and inflammation.

Source

Gp91ds-tat was developed by modifying a portion of the gp91phox subunit of the NADPH oxidase complex, incorporating a trans-activator of transcription (TAT) sequence that facilitates cellular uptake. This modification allows the peptide to penetrate cell membranes effectively, enhancing its bioavailability and therapeutic potential .

Classification

Gp91ds-tat falls under the category of peptide inhibitors and is classified as a reactive oxygen species modulator. It specifically targets the NADPH oxidase complex, inhibiting its assembly and subsequent activity, thereby reducing oxidative stress in various pathological contexts .

Synthesis Analysis

Methods

The synthesis of gp91ds-tat involves solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence and modifications. The process typically includes the following steps:

  1. Amino Acid Coupling: Individual amino acids are sequentially added to a growing peptide chain on a solid support.
  2. Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the solid support, usually using trifluoroacetic acid.
  3. Purification: The crude peptide is purified using high-performance liquid chromatography to isolate the desired product from any by-products or unreacted starting materials.
  4. Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity .

Technical Details

The molecular weight of gp91ds-tat is approximately 2452 g/mol, and its structure includes a sequence that mimics a part of the gp91phox protein, specifically designed to inhibit NADPH oxidase activity .

Molecular Structure Analysis

Structure

Gp91ds-tat consists of 18 amino acids with a specific sequence that allows it to bind effectively to the NADPH oxidase complex. The presence of the TAT sequence enhances its membrane permeability, facilitating its entry into cells where it exerts its inhibitory effects.

Chemical Reactions Analysis

Reactions

Gp91ds-tat primarily functions by inhibiting the assembly of the NADPH oxidase complex, which is crucial for reactive oxygen species production. When gp91ds-tat binds to components of this complex, it prevents the activation of downstream signaling pathways that lead to oxidative stress.

Technical Details

In experimental settings, treatment with gp91ds-tat has been shown to significantly reduce superoxide production in various cell types exposed to oxidative stressors, such as hydrogen peroxide or inflammatory cytokines . This inhibition can be quantified using assays that measure reactive oxygen species levels in cell cultures.

Mechanism of Action

Process

The mechanism through which gp91ds-tat exerts its effects involves direct binding to the NADPH oxidase complex, specifically targeting the cytosolic subunit p47phox. By preventing p47phox from interacting with gp91phox on the membrane, gp91ds-tat effectively disrupts the assembly required for NADPH oxidase activation .

Data

Studies have demonstrated that administration of gp91ds-tat leads to decreased levels of reactive oxygen species in various models of disease, including myocardial ischemia-reperfusion injury and neuroinflammation . This suggests that its mechanism is not only effective in vitro but also has significant implications for in vivo therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in aqueous buffers at physiological pH.
  • Stability: Stability can vary based on storage conditions; generally recommended to be stored at -20°C.

Chemical Properties

  • Molecular Weight: Approximately 2452 g/mol.
  • pKa Values: Dependent on individual amino acids within the peptide.
  • Reactivity: Reacts with components of the NADPH oxidase complex but is stable under physiological conditions unless exposed to extreme pH or temperature .
Applications

Gp91ds-tat has been investigated for various scientific uses:

  1. Cardiovascular Research: Its ability to inhibit oxidative stress makes it valuable in studies related to myocardial infarction and heart failure.
  2. Neuroscience: Gp91ds-tat has shown promise in models of neurodegenerative diseases where oxidative stress plays a critical role.
  3. Inflammation Studies: The compound is used in research focusing on inflammatory diseases due to its effects on reactive oxygen species production .
Introduction to NOX2 and Rationale for Targeted Inhibition

Nicotinamide Adenine Dinucleotide Phosphate Oxidase 2 as a Primary Source of Pathological Reactive Oxygen Species

Nicotinamide Adenine Dinucleotide Phosphate Oxidase 2 (NOX2), originally identified in phagocytes, represents the prototypical member of the Nicotinamide Adenine Dinucleotide Phosphate Oxidase enzyme family dedicated to regulated reactive oxygen species generation. Unlike mitochondrial reactive oxygen species production (a metabolic byproduct), NOX2 enzymatically catalyzes superoxide anion formation through directed electron transfer from cytoplasmic Nicotinamide Adenine Dinucleotide Phosphate to molecular oxygen. This catalytic core comprises a transmembrane heterodimer: glycoprotein 91 phagocyte oxidase (gp91phox, now termed NOX2) and p22phox. Under resting conditions, cytoplasmic subunits p40phox, p47phox, and p67phox remain separate from the membrane-bound cytochrome. Upon cellular activation, protein kinase C-mediated phosphorylation triggers p47phox conformational changes, enabling SH3 domain interactions with p22phox and membrane translocation. Subsequent recruitment of p67phox and the small GTPase Rac completes complex assembly, initiating electron transfer and superoxide generation [3].

This tightly regulated physiological process becomes pathological when NOX2 activation is sustained or excessive. Genetic studies in Chronic Granulomatous Disease patients (lacking functional NOX2 components) first revealed the enzyme’s critical bactericidal role. However, hyperactivation drives tissue damage across diverse pathologies through multiple mechanisms: superoxide directly oxidizes proteins, lipids, and nucleic acids; reacts with nitric oxide forming cytotoxic peroxynitrite; and activates redox-sensitive signaling cascades promoting inflammation and cell death [3] [7]. Critically, NOX2-derived reactive oxygen species exhibit spatial precision—generated at membrane or phagosomal interfaces—enabling targeted signaling but also localized damage during dysregulation [3].

Table 1: Structural Components of the Nicotinamide Adenine Dinucleotide Phosphate Oxidase 2 Complex

SubunitGeneMolecular WeightFunctionLocalization
NOX2 (gp91phox)CYBB~65 kDa (unglycosylated)Catalytic subunit; electron transfer from Nicotinamide Adenine Dinucleotide Phosphate to O₂Transmembrane
p22phoxCYBA22 kDaStabilizes NOX2; docking site for p47phox SH3 domainTransmembrane
p47phoxNCF147 kDaPhosphorylation-activated organizer protein; facilitates complex assemblyCytosolic
p67phoxNCF267 kDaActivator subunit; interacts with Rac and NOX2Cytosolic
p40phoxNCF440 kDaModulator; stabilizes p67phoxCytosolic
Rac (1 or 2)RAC21 kDaGTPase; essential for electron transfer activationMembrane-associated

Role of Nicotinamide Adenine Dinucleotide Phosphate Oxidase 2-Derived Oxidative Stress in Multisystem Pathologies

Mounting evidence implicates dysregulated NOX2 activity as a critical pathogenic driver across organ systems through distinct mechanistic pathways:

Neurological Disorders: NOX2 constitutes the predominant enzymatic reactive oxygen species source in neurons, microglia, and cerebrovascular cells. Post-ischaemic reperfusion triggers NOX2 assembly via calcium influx and protein kinase C activation, generating superoxide that disrupts blood-brain barrier integrity, promotes neuronal apoptosis, and exacerbates cerebral infarction. Inhibition studies using gp91ds-tat demonstrate significantly reduced infarct volumes and improved neurological outcomes in middle cerebral artery occlusion models [7] [8]. Beyond stroke, NOX2-derived reactive oxygen species mediate amyloid-beta-induced cerebrovascular dysfunction and neurotoxicity in Alzheimer's models. Amyloid-beta peptides directly activate microglial NOX2, fueling neuroinflammation and oxidative damage. Genetic NOX2 ablation or pharmacological inhibition reduces amyloid pathology and cognitive deficits [4] [10]. Furthermore, temporal lobe epilepsy involves NOX2 hyperactivation in hippocampal neurons. gp91ds-tat administration modifies chronic seizure development by reducing oxidative stress and neuronal hyperexcitability, establishing NOX2 as a therapeutic target for epilepsy [2].

Oncological Processes: Oncogenic mutations, particularly in Kirsten rat sarcoma viral oncogene homolog, drive reactive oxygen species overproduction via NOX2 in hematopoietic malignancies. Transgenic murine models expressing mutant Kirsten rat sarcoma viral oncogene in hematopoietic cells develop lethal myeloproliferative disorders characterized by NOX2-expanding CD11b+Gr1+ myeloid cells. Elevated reactive oxygen species cause oxidative DNA lesions (8-oxoguanine) and double-strand breaks, accelerating genomic instability and leukemic progression. Genetic NOX2 knockout or pharmacological inhibition with compounds targeting NOX2 assembly significantly prolongs survival, attenuates DNA damage, and reduces leukemic burden, confirming NOX2-derived reactive oxygen species as key mediators of Kirsten rat sarcoma viral oncogene-driven oncogenesis [6].

Metabolic and Renal Pathologies: In diabetic complications, hyperglycemia induces NOX2 activation in renal cells. The resulting oxidative stress promotes glomerular sclerosis, tubulointerstitial fibrosis, and proteinuria—hallmarks of diabetic nephropathy. gp91ds-tat suppresses high glucose-induced reactive oxygen species generation in mesangial cells, highlighting its role in this metabolic pathology [4] [8].

Table 2: Pathological Roles of Nicotinamide Adenine Dinucleotide Phosphate Oxidase 2 Across Disease Models

Disease CategoryKey Pathological Mechanism(s)Experimental EvidenceReference
Ischaemic StrokeReperfusion-induced NOX2 activation; blood-brain barrier disruption; neuronal apoptosisgp91ds-tat reduces infarct volume and improves function in middle cerebral artery occlusion [7] [8]
Alzheimer's DiseaseAmyloid-beta-induced microglial NOX2 activation; neurovascular dysfunctionNOX2 inhibition prevents cerebrovascular dysfunction and neuronal oxidative damage [4] [10]
Temporal Lobe EpilepsySeizure-associated neuronal NOX2 hyperactivity; oxidative stressgp91ds-tat modifies chronic epilepsy development in murine models [2]
Kirsten rat sarcoma viral oncogene-driven Myeloproliferative DiseaseNOX2-derived reactive oxygen species-induced DNA damage and genomic instabilityGenetic NOX2 deletion or pharmacological inhibition reduces leukemic expansion and prolongs survival [6]
Diabetic NephropathyHyperglycemia-induced renal NOX2 activation; glomerular and tubulointerstitial injurygp91ds-tat blocks high glucose-induced reactive oxygen species in renal cells [4]

Therapeutic Imperative for Selective Nicotinamide Adenine Dinucleotide Phosphate Oxidase 2 Inhibition

The pervasive role of NOX2-derived oxidative stress across diseases underscores the therapeutic need for specific inhibitors. Classical antioxidants (e.g., superoxide dismutase mimics, vitamin E) scavenge reactive oxygen species indiscriminately, potentially disrupting essential redox signaling and failing clinically due to limited efficacy and targeting. The failure of the broad-spectrum antioxidant NXY-059 in phase III stroke trials exemplifies these limitations [7]. In contrast, inhibiting NOX2 at the enzymatic source offers precision:

Molecular Specificity: Gp91ds-tat exemplifies rational NOX2-targeted design. This chimeric peptide incorporates a 9-amino acid sequence (Cys-Ser-Thr-Arg-Ile-Arg-Arg-Gln-Leu) derived from NOX2's B-loop extracellular domain, which interacts with p47phox during complex assembly. This inhibitory sequence is conjugated to the human immunodeficiency virus transactivator of transcription cell-penetrating peptide (Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg), enabling intracellular delivery. Gp91ds-tat competes with endogenous NOX2 for p47phox binding, preventing cytosolic subunit translocation and blocking enzyme activation without affecting other Nicotinamide Adenine Dinucleotide Phosphate Oxidase isoforms (e.g., NOX1, NOX4) or mitochondrial reactive oxygen species production [4] [8]. An alternative shorter sequence lacking the N-terminal Tyr-Gly (Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Cys-Ser-Thr-Arg-Ile-Arg-Arg-Gln-Leu-NH₂) retains equivalent inhibitory activity [5].

Table 3: Comparative Analysis of gp91ds-tat Variants

Characteristicgp91ds-tat (Longer Variant)gp91ds-tat Peptide 2 (Shorter Variant)
Amino Acid SequenceH-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Cys-Ser-Thr-Arg-Ile-Arg-Arg-Gln-Leu-NH₂H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Cys-Ser-Thr-Arg-Ile-Arg-Arg-Gln-Leu-NH₂
Molecular FormulaC₁₀₉H₂₀₂N₅₂O₂₅S₁C₉₈H₁₉₀N₅₀O₂₂S₁
Molecular Weight2673.3 Da2452.94 Da
NOX2 Inhibition TargetDisrupts p47phox binding to NOX2 B-loopIdentical disruption of p47phox binding
Cellular UptakeFacilitated by transactivator of transcription domainIdentical transactivator of transcription domain functionality

Preclinical Efficacy: Evidence supporting gp91ds-tat’s therapeutic potential is robust:

  • Cerebral Ischaemia: Intracerebroventricular gp91ds-tat (100 µg/kg) administered at reperfusion significantly attenuated blood-brain barrier leakage, neuronal degeneration, and infarct volume in middle cerebral artery occlusion rats, correlating with reduced brain reactive oxygen species levels [8].
  • Kirsten rat sarcoma viral oncogene-driven Leukemia: Systemic gp91ds-tat treatment reduced reactive oxygen species, decreased DNA oxidation and double-strand breaks, delayed leukemia development, and prolonged survival in murine Kirsten rat sarcoma viral oncogene-induced myeloproliferative disease without efficacy in NOX2-deficient counterparts, confirming target specificity [6].
  • Chronic Epilepsy: Intracerebral gp91ds-tat modified disease progression in temporal lobe epilepsy models, reducing hippocampal oxidative stress markers and seizure burden [2].

Therapeutic Advantage: Beyond efficacy, NOX2 inhibition offers a unique pharmacological niche. Unlike global reactive oxygen species scavenging, gp91ds-tat suppresses pathological reactive oxygen species generation while preserving physiological redox signaling essential for vascular homeostasis, neuronal plasticity, and host defense. This precision underlies its superior preclinical outcomes compared to broad antioxidants and positions gp91ds-tat as a prototype for targeted oxidative stress therapeutics [3] [7] [10].

Properties

Product Name

Gp91ds-tat

IUPAC Name

2-[[2-[[2-[[6-amino-2-[[6-amino-2-[(2-amino-5-carbamimidamidopentanoyl)amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide

Molecular Formula

C98H190N50O22S

Molecular Weight

2453.0 g/mol

InChI

InChI=1S/C98H190N50O22S/c1-6-50(4)70(88(169)142-61(29-18-44-130-97(119)120)81(162)137-59(27-16-42-128-95(115)116)80(161)141-64(32-34-69(103)152)84(165)144-65(72(104)153)46-49(2)3)147-85(166)62(30-19-45-131-98(121)122)143-89(170)71(51(5)150)148-86(167)66(47-149)145-87(168)67(48-171)146-82(163)60(28-17-43-129-96(117)118)138-77(158)56(24-13-39-125-92(109)110)135-78(159)57(25-14-40-126-93(111)112)139-83(164)63(31-33-68(102)151)140-79(160)58(26-15-41-127-94(113)114)136-76(157)55(23-12-38-124-91(107)108)134-75(156)54(22-8-10-36-100)133-74(155)53(21-7-9-35-99)132-73(154)52(101)20-11-37-123-90(105)106/h49-67,70-71,149-150,171H,6-48,99-101H2,1-5H3,(H2,102,151)(H2,103,152)(H2,104,153)(H,132,154)(H,133,155)(H,134,156)(H,135,159)(H,136,157)(H,137,162)(H,138,158)(H,139,164)(H,140,160)(H,141,161)(H,142,169)(H,143,170)(H,144,165)(H,145,168)(H,146,163)(H,147,166)(H,148,167)(H4,105,106,123)(H4,107,108,124)(H4,109,110,125)(H4,111,112,126)(H4,113,114,127)(H4,115,116,128)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)

InChI Key

XSOIEAKWPXDKLM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.